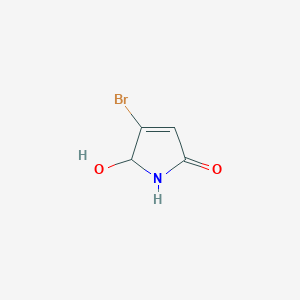
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
描述
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a derivative of benzoic acid and is commonly used as a building block for the synthesis of other compounds. This compound has been found to possess a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In addition, this compound has been shown to exhibit potential anticancer and antitumor properties, making it a promising candidate for further research.
作用机制
The mechanism of action of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that play key roles in the production of pro-inflammatory cytokines and nitric oxide. In addition, this compound has been shown to reduce the expression of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These effects suggest that this compound may have potential as an anti-inflammatory and analgesic agent.
实验室实验的优点和局限性
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate has several advantages for laboratory experiments. This compound is readily available and can be synthesized using a variety of methods. In addition, this compound is relatively stable and can be stored for extended periods of time. However, there are also some limitations to using this compound in laboratory experiments. This compound has limited solubility in water and may require the use of organic solvents for certain applications. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several potential future directions for research on Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another potential direction is the investigation of the anticancer and antitumor properties of this compound. Studies have shown that this compound exhibits potent cytotoxic effects against a variety of cancer cell lines, making it a promising candidate for further research. Finally, future studies may focus on the mechanism of action of this compound and its potential applications in the treatment of inflammatory and pain-related disorders.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its unique properties and potential biological activities make it an interesting target for further investigation. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
科学研究应用
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated for its potential as a novel anti-inflammatory and analgesic agent. Studies have shown that this compound exhibits potent inhibitory effects on the production of pro-inflammatory cytokines and nitric oxide, making it a promising candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
methyl 3-amino-4-(2-hydroxyethylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-10(14)7-2-3-9(8(11)6-7)12-4-5-13/h2-3,6,12-13H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJDCMDUQQOYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5-Oxaspiro[3.4]octan-8-one](/img/structure/B3308057.png)